4-Fluoro-3-hydroxybenzoic acid

Catalog No.
S667226
CAS No.
51446-31-2
M.F
C7H5FO3
M. Wt
156.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-3-hydroxybenzoic acid

CAS Number

51446-31-2

Product Name

4-Fluoro-3-hydroxybenzoic acid

IUPAC Name

4-fluoro-3-hydroxybenzoic acid

Molecular Formula

C7H5FO3

Molecular Weight

156.11 g/mol

InChI

InChI=1S/C7H5FO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9H,(H,10,11)

InChI Key

QATKOZUHTGAWMG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)O)F

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)F

The exact mass of the compound 4-Fluoro-3-hydroxybenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Fluoro-3-hydroxybenzoic acid (CAS 51446-31-2) is a specialized fluorinated aromatic carboxylic acid characterized by a high melting point of 214–218 °C and a LogP of approximately 1.85 . Industrially synthesized via the Kolbe-Schmitt carboxylation of 4-fluorophenol or the cyanation of 4-bromo-1-fluoro-2-methoxybenzene, it serves as a high-value building block in medicinal chemistry and advanced materials[1]. Its primary procurement value lies in its precise substitution pattern—a fluorine atom para to the carboxylate and a hydroxyl group at the meta position—which provides a specific nucleophilic handle for etherification while imparting metabolic stability and optimized lipophilicity to downstream active pharmaceutical ingredients (APIs) [1].

Substituting 4-fluoro-3-hydroxybenzoic acid with its closest regioisomer, 3-fluoro-4-hydroxybenzoic acid, or the unfluorinated 3-hydroxybenzoic acid, fundamentally disrupts both process chemistry and final API efficacy. Thermally, shifting the fluorine and hydroxyl positions drops the melting point from >214 °C to approximately 163 °C, drastically altering crystallization workflows, solvent compatibility, and thermal stability during scale-up . Chemically, the 3-hydroxyl group is strictly required as the nucleophilic handle for synthesizing specific ether-linked intermediates; an isomer with a 4-hydroxyl group will fail to produce the correct target pharmacophore [1]. Furthermore, the absence of the 4-fluoro group reduces the compound's lipophilicity and removes the critical steric shielding necessary to prevent oxidative metabolism at the para position in biological systems [2].

Thermal Processability: Superior Melting Point for High-Temperature Workflows

In industrial scale-up, the thermal stability of intermediates dictates the allowable temperature windows for reactions and purification. 4-Fluoro-3-hydroxybenzoic acid exhibits a melting point of 214–218 °C . In contrast, the positional isomer 3-fluoro-4-hydroxybenzoic acid melts at a significantly lower 163–164 °C . This >50 °C difference allows 4-fluoro-3-hydroxybenzoic acid to withstand harsher reaction conditions and enables more robust crystallization-based purification without the risk of oiling out.

Evidence DimensionMelting Point (°C)
Target Compound Data214–218 °C
Comparator Or Baseline3-Fluoro-4-hydroxybenzoic acid (163–164 °C)
Quantified Difference>50 °C higher melting point
ConditionsStandard atmospheric pressure

A higher melting point enables higher-temperature reaction conditions and more reliable crystallization workflows during large-scale procurement and manufacturing.

Precursor Suitability: Strict Structural Requirement for Acoramidis Synthesis

4-Fluoro-3-hydroxybenzoic acid is the exact, non-negotiable starting material for the synthesis of Acoramidis, a transthyretin (TTR) stabilizer. The synthetic route requires the 3-hydroxyl group to undergo etherification to form a 3-(3-bromopropoxy)-4-fluorobenzoate intermediate[1]. Attempting to substitute this with 3-fluoro-4-hydroxybenzoic acid results in a 0% yield of the required pharmacophore, as the ether linkage would form at the incorrect position, rendering the final API inactive[1].

Evidence DimensionTarget Pharmacophore Match (Acoramidis)
Target Compound Data100% match (Essential precursor)
Comparator Or Baseline3-Fluoro-4-hydroxybenzoic acid (0% match)
Quantified DifferenceEssential vs. Incompatible
ConditionsMulti-step API synthesis (etherification and heterocycle construction)

Buyers manufacturing Acoramidis generics or analogs must procure this exact regioisomer, as positional substitutes cannot generate the required active pharmaceutical ingredient.

Formulation Compatibility: Optimized Lipophilicity for Drug-Like Fragments

The addition of the fluorine atom at the 4-position significantly enhances the lipophilicity of the benzoic acid core, a critical factor for passive membrane permeability in drug design. 4-Fluoro-3-hydroxybenzoic acid has a LogP of approximately 1.85. In comparison, the unfluorinated baseline, 3-hydroxybenzoic acid, has a lower LogP of 1.33 [1]. This ~0.5 log unit increase pushes the fragment closer to the optimal lipophilicity range (LogP 1-3) required for oral bioavailability in downstream therapeutic development.

Evidence DimensionPartition Coefficient (LogP)
Target Compound DataLogP ~1.85
Comparator Or Baseline3-Hydroxybenzoic acid (LogP ~1.33)
Quantified Difference~0.5 log unit increase in lipophilicity
ConditionsComputational / Standard physiological pH prediction

Procuring the fluorinated analog ensures that downstream drug candidates possess superior baseline lipophilicity for improved cellular permeability compared to unfluorinated building blocks.

Commercial Synthesis of Transthyretin (TTR) Stabilizers

4-Fluoro-3-hydroxybenzoic acid is the definitive choice for manufacturing Acoramidis and related TTR stabilizers. Its specific 3-hydroxyl group provides the exact nucleophilic handle required for etherification to construct the critical propoxy linker, while the 4-fluoro group ensures the correct electronic and steric environment for the final API's efficacy[1].

Development of β-Arylsulfotransferase IV Inhibitors

In medicinal chemistry programs targeting enzyme regulation, this compound is utilized as a starting material to synthesize purine derivatives via HBTU coupling. The specific acidity and substitution pattern of the 4-fluoro-3-hydroxybenzoyl moiety are critical for optimal binding within the enzyme's active site.

Pharmaceutical Co-Crystallization Platforms

Thanks to its high melting point (>214 °C) and the presence of both strong hydrogen bond donors and acceptors (the meta-hydroxyl and carboxylic acid groups), this compound is an excellent coformer candidate. It is prioritized over lower-melting isomers for stabilizing active pharmaceutical ingredients in solid-state formulations.

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 48 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 47 of 48 companies with hazard statement code(s):;
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Fluoro-3-hydroxybenzoic acid

Dates

Last modified: 08-15-2023

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